molecular formula C16H18N6O B7165686 N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-1-propylpyrazole-4-carboxamide

N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-1-propylpyrazole-4-carboxamide

Cat. No.: B7165686
M. Wt: 310.35 g/mol
InChI Key: JWYIFJYZOWVGOF-UHFFFAOYSA-N
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Description

N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-1-propylpyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring and a pyrazole ring, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-3-7-22-10-13(9-18-22)16(23)19-14-6-4-5-12(8-14)15-20-17-11-21(15)2/h4-6,8-11H,3,7H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYIFJYZOWVGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=O)NC2=CC=CC(=C2)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-1-propylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is often formed through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Coupling of the Rings: The triazole and pyrazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-1-propylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-1-propylpyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-1-propylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-1-propylpyrazole-4-carboxamide: shares structural similarities with other triazole and pyrazole derivatives, such as:

Uniqueness

  • The unique combination of the triazole and pyrazole rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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